3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves several steps. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to be used in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as heat shock protein HSP 90-alpha. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar compounds to 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide include other phenylpyridines and thienopyridines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C15H9Cl2N5OS |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H9Cl2N5OS/c16-9-2-1-7(4-10(9)17)21-14(23)12-11(19)8-3-6(5-18)13(20)22-15(8)24-12/h1-4H,19H2,(H2,20,22)(H,21,23) |
InChI Key |
GDHMVIOSSXUKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)Cl)Cl |
Origin of Product |
United States |
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